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1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Kinase inhibitor design Structure-activity relationship Hydrogen-bond geometry

Overcome unreliable analog activity with a precise kinase inhibitor scaffold. This compound solves the challenge of divergent biological performance among imidazo[1,2-b]pyrazole regioisomers, offering a defined meta-pyridine geometry for consistent target engagement. - Defined 3-pyridyl hinge-binding motif enables mapping of ATP-pocket hydrogen-bond requirements. - Unsubstituted C6 position serves as a synthetic handle for late-stage diversification without altering core pharmacophores. - Computed drug-like properties (XLogP3 1.0, TPSA 35.1 Ų) support its use in fragment-based screening and molecular docking studies.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 2098025-77-3
Cat. No. B1480876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
CAS2098025-77-3
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=C(C=N2)C3=CN=CC=C3
InChIInChI=1S/C12H12N4/c1-2-15-6-7-16-12(15)11(9-14-16)10-4-3-5-13-8-10/h3-9H,2H2,1H3
InChIKeyKBKYQWGBHAABLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole: Core Identity & Scaffold


1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a fused bicyclic heterocycle belonging to the imidazo[1,2-b]pyrazole class, a scaffold recognized for its utility in kinase inhibitor design and anti-inflammatory agent development [1]. The compound bears an ethyl substituent at the N1 position and a pyridin-3-yl moiety at the C7 position, giving it a molecular formula of C12H12N4 and a molecular weight of 212.25 g/mol . Its rigid, planar architecture supports π-stacking interactions with biological targets, while the pyridine nitrogen provides a hydrogen-bond acceptor site [2].

Scaffold Imidazo[1,2-b]pyrazole template for kinase inhibitor design
Geometry Pyridin-3-yl (meta) supports hinge-region hydrogen bonding
Flexibility N1-ethyl provides conformational adaptability for induced-fit binding
Handle Unsubstituted C6 enables late-stage diversification

1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole: Irreplaceability vs. Analogs


Imidazo[1,2-b]pyrazole derivatives with identical molecular formulae can exhibit divergent biological performance due to subtle differences in substitution pattern. The position of the pyridine nitrogen (meta vs. para), the nature of the N1 alkyl group (ethyl vs. methyl), and the presence or absence of a C6 substituent collectively influence computed lipophilicity (XLogP3), rotatable bond count, and hydrogen-bonding geometry [1]. These physicochemical variations translate into differences in target binding, solubility, and metabolic stability, making simple analog substitution unreliable without experimental validation [2].

Regioisomer mismatch
Pyridine meta-to-para shift may alter kinase hinge-binding geometry and selectivity, making regioisomers non-interchangeable.
N1-alkyl chain length
Replacing ethyl with methyl changes rotatable bond count and lipophilicity, which can affect target binding entropy and solubility.
C6 steric bulk
Adding a C6 methyl increases molecular complexity; the unsubstituted core may offer better synthetic tractability and ligand efficiency.

1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole: Differentiation Evidence


Pyridine Regioisomerism: 3-Pyridyl vs. 4-Pyridyl

The target compound bears a pyridin-3-yl group at C7, placing the pyridine nitrogen in the meta position relative to the imidazo[1,2-b]pyrazole core. In contrast, the alternative regioisomer 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098141-48-9) places the nitrogen in the para position . This alters the directionality of hydrogen-bond acceptance and can affect kinase hinge-region binding geometry, as demonstrated for related imidazo[1,2-b]pyrazole kinase inhibitors where pyridine regioisomerism influenced selectivity profiles [1]. No direct quantitative biochemical comparison between these two regioisomers has been published to date.

Pyridine Regioisomerism
Class-level inference
Target: pyridin-3-yl (meta) vs. Comparator: pyridin-4-yl (para). No quantitative biochemical comparison available.
Hinge-binding geometry may differ; requires experimental validation.
Structural differentiation based on SMILES/InChI; no direct assay data.
Kinase inhibitor design Structure-activity relationship Hydrogen-bond geometry

N1 Substitution: Ethyl vs. Methyl Lipophilicity & Flexibility

The target compound (N1-ethyl) has an XLogP3 of 1.0 and 2 rotatable bonds, whereas the closest dimethyl analog 1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098058-43-4) has an XLogP3 of 1.1 and only 1 rotatable bond [1][2]. The additional rotatable bond in the target compound arises from the ethyl group at N1, which introduces greater conformational flexibility. This can affect binding entropy and potentially improve induced-fit binding to protein targets, but may also reduce binding affinity due to entropic penalties if not properly constrained.

N1 Ethyl vs Methyl
Cross-study comparable
+1 rotatable bond, XLogP3 1.0 vs 1.1
Supports conformational flexibility and potential induced-fit binding.
Computed properties; binding affinity requires assay confirmation.
ADME prediction Lipophilicity Conformational flexibility

C6 Substitution: Unsubstituted vs. Methyl Steric Effects

The target compound lacks a substituent at the C6 position, while the analog 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098058-50-3) contains a methyl group at C6, increasing molecular weight to 226.28 g/mol and XLogP3 to 1.4 [1]. The absence of the C6 methyl in the target compound reduces lipophilicity by ΔXLogP3 = -0.4 and decreases molecular complexity (Complexity score: 245 vs. 270) [1][2]. Lower lipophilicity and reduced steric bulk at C6 may improve ligand efficiency metrics and synthetic tractability for further derivatization.

C6 Substitution
Cross-study comparable
ΔXLogP3 -0.4, ΔMW -14, reduced steric bulk
Lower lipophilicity and complexity may improve drug-likeness profile.
Computed values; no direct biological comparison.
Steric effects SAR Drug-likeness

Vendor QC & Purity: Target vs. Analog Comparison

The target compound is supplied by Life Chemicals and TRC as an F2198-8020 series building block with a typical purity of ≥95% [1]. In contrast, the closely related analog 1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098058-43-4) is available from Bidepharm at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC spectra . While the analog offers marginally higher purity and more extensive QC, the target compound provides unique pyridine meta-nitrogen geometry and N1-ethyl flexibility that cannot be replicated by the dimethyl analog. No head-to-head stability or solubility comparison has been published.

Vendor QC Comparison
Data to verify
Target: ≥95% (Life Chemicals), standard COA. Comparator: 98% (Bidepharm), NMR/HPLC/GC.
Structural uniqueness may outweigh purity difference; verify batch QC.
Vendor-specified; no head-to-head stability data.
Chemical procurement Quality assurance Lead discovery

Class-Level Kinase Inhibition of Imidazo[1,2-b]pyrazole Scaffold

The imidazo[1,2-b]pyrazole scaffold has demonstrated promising anticancer activity in multiple studies. In a 2014 SAR study of 39 imidazo[1,2-b]pyrazole derivatives, 4 compounds exhibited IC50 ≤ 10 µM across 6 cancer cell lines [1]. More potent imidazo[1,2-b]pyrazole-7-carboxamides have achieved nanomolar IC50 values (e.g., DU385: IC50 = 16.54 nM on HL-60 leukemia cells) [2]. The target compound, with its pyridin-3-yl at C7 and ethyl at N1, occupies a distinct region of chemical space within this class, but no specific biochemical IC50 data for the target compound itself has been reported. The pyridin-3-yl substitution pattern is consistent with kinase hinge-binding pharmacophores observed in related imidazo[1,2-b]pyrazole inhibitors [1].

Class Kinase Activity
Class-level inference
No direct IC50. Class benchmark: DU385 IC50 16.54 nM; 4/39 derivatives ≤10 µM.
Scaffold validated for kinase inhibition; target potency requires confirmation.
Do not assume potency for this specific compound.
Kinase inhibition Anticancer activity Scaffold optimization

1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole: Application Scenarios


Kinase Hinge-Region Binding Scaffold

The pyridin-3-yl moiety at C7 provides a well-established kinase hinge-binding motif with meta-nitrogen geometry, making this compound suitable as a starting scaffold for ATP-competitive kinase inhibitor design. Its XLogP3 of 1.0 and rotatable bond count of 2 support favorable drug-like properties for fragment-based screening or scaffold hopping campaigns [1]. Researchers should confirm target engagement through biochemical assays, referencing the class-level activity of imidazo[1,2-b]pyrazoles with IC50 values ranging from nanomolar to low micromolar against various kinases [2].

Regioisomer Selectivity Profiling

The availability of both 3-pyridyl (target) and 4-pyridyl (CAS 2098141-48-9) regioisomers enables head-to-head selectivity profiling experiments. The difference in pyridine nitrogen orientation can be exploited to map hinge-region hydrogen-bonding requirements of target kinases, potentially identifying selectivity windows not accessible with a single regioisomer [1].

C6 Position Hit-to-Lead Diversification

The absence of a C6 substituent preserves a site for further functionalization, distinguishing the target from 6-methylated analogs (e.g., CAS 2098058-50-3). This synthetic handle enables late-stage diversification at C6 to explore SAR around steric tolerance and lipophilicity without altering the N1-ethyl or C7-pyridin-3-yl pharmacophores [1].

Computational Docking & ADMET Prediction

With computed XLogP3 (1.0), TPSA (35.1 Ų), and a defined InChI Key (KBKYQWGBHAABLS-UHFFFAOYSA-N), the compound is well-suited for in silico screening, molecular docking, and ADMET prediction studies. Its rigid planar core and defined hydrogen-bond acceptor count (2) facilitate accurate docking pose prediction [1].

Application
Selection Property
Validation Focus
Kinase hinge-region scaffold
Pyridin-3-yl meta geometry for hinge binding
Target engagement assay confirmation
Regioisomer selectivity profiling
3-pyridyl vs 4-pyridyl orientation difference
Selectivity window mapping
C6 hit-to-lead diversification
Unsubstituted C6 synthetic handle
Steric tolerance SAR exploration
In silico ADMET prediction
Computed physicochemical profile
Docking accuracy and prediction verification
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